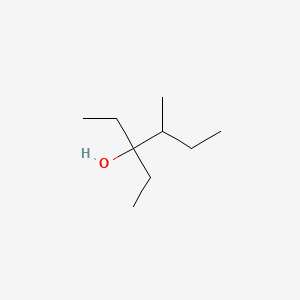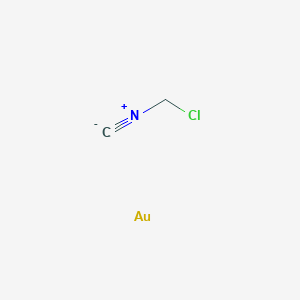![molecular formula C15H9F3O B14668167 Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- CAS No. 40474-00-8](/img/structure/B14668167.png)
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-: is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenol group through an ethynyl linkage. The molecular formula of this compound is C15H9F3O, and it is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- typically involves the reaction of 4-(trifluoromethyl)phenylacetylene with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl linkage can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of the corresponding alkane derivative.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of polymers and monomers.
- Applied in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can form hydrogen bonds with target proteins, while the ethynyl linkage provides rigidity to the molecule, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the ethynyl linkage.
4-Hydroxybenzotrifluoride: Similar structure but without the ethynyl linkage.
α,α,α-Trifluoro-p-cresol: Contains the trifluoromethyl group but differs in the position of the hydroxyl group.
Uniqueness: Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- is unique due to the presence of both the trifluoromethyl group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
40474-00-8 |
|---|---|
Molecular Formula |
C15H9F3O |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenyl]ethynyl]phenol |
InChI |
InChI=1S/C15H9F3O/c16-15(17,18)13-7-3-11(4-8-13)1-2-12-5-9-14(19)10-6-12/h3-10,19H |
InChI Key |
SUAYPOJNKOEGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


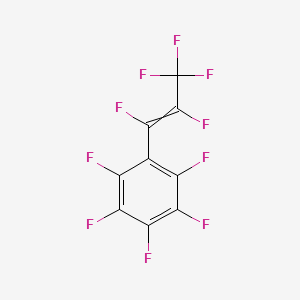
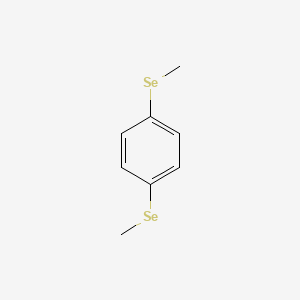
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
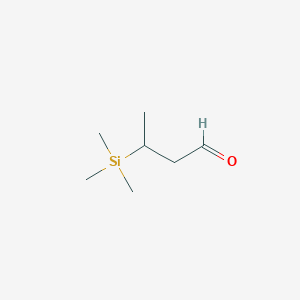
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
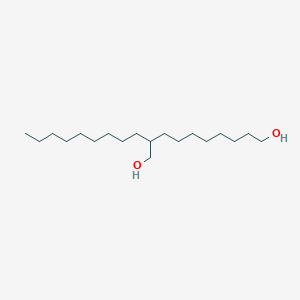
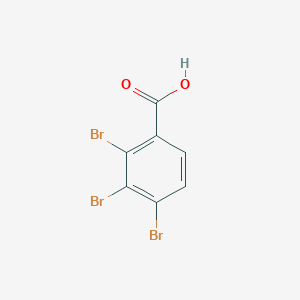

![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
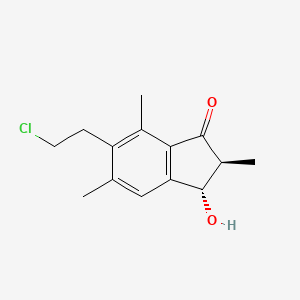
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
